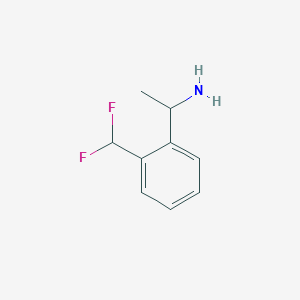
1-(2-(Difluoromethyl)phenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethyl)phenyl)ethanamine is an organic compound with the molecular formula C₉H₁₁F₂N It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethyl)phenyl)ethanamine typically involves the introduction of the difluoromethyl group onto the phenyl ring followed by the formation of the ethanamine moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable precursor, such as a phenyl derivative. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the difluoromethyl group to the phenyl ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Difluoromethyl)phenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl oxides, while reduction may produce difluoromethylated phenyl ethanols .
Scientific Research Applications
1-(2-(Difluoromethyl)phenyl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various receptors and enzymes. This can result in modulation of biological processes, making it a valuable compound for studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
- 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
- 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine
Comparison: 1-(2-(Difluoromethyl)phenyl)ethanamine is unique due to the specific positioning of the difluoromethyl group on the phenyl ring, which can significantly affect its chemical and biological properties.
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6(12)7-4-2-3-5-8(7)9(10)11/h2-6,9H,12H2,1H3 |
InChI Key |
SSJCWLBRDCZYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12980306.png)
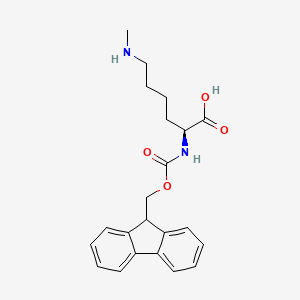
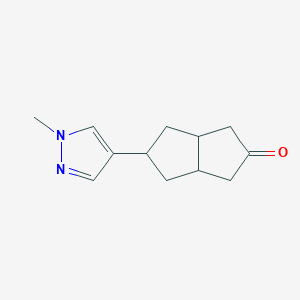

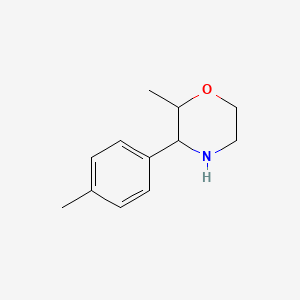

![Ethyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12980339.png)
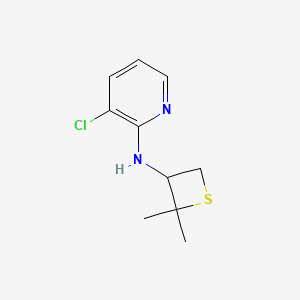
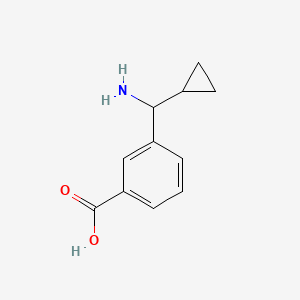

![4-Chloro-6,7-dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B12980370.png)

![Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12980378.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde](/img/structure/B12980390.png)
